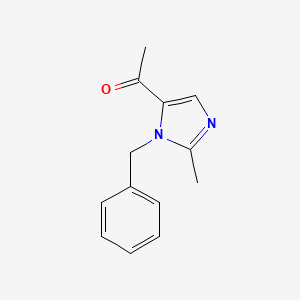
2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C13H10N2O. It consists of a benzonitrile moiety attached to a pyridine ring, which is further substituted with a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile can be achieved through several methods. . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 2-(5-(Carboxymethyl)pyridin-2-yl)benzonitrile.
Reduction: Formation of 2-(5-(Hydroxymethyl)pyridin-2-yl)benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity. The nitrile group can participate in interactions with metal ions or other functional groups, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: A potent non-competitive AMPA receptor antagonist.
2-(5-(Hydroxymethyl)pyridin-2-yl)benzylamine: A reduction product of the compound with potential biological activity.
Uniqueness
2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile is unique due to its combination of a benzonitrile moiety and a hydroxymethyl-substituted pyridine ringThe presence of both nitrile and hydroxymethyl groups provides opportunities for further functionalization and derivatization, making it a versatile compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C13H10N2O |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-[5-(hydroxymethyl)pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-7-11-3-1-2-4-12(11)13-6-5-10(9-16)8-15-13/h1-6,8,16H,9H2 |
Clave InChI |
WOPFMBVSHKMGDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=NC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)



![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)

![tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
![diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)


![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)

![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)
